2-(4-fluorophenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acetamide
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Description
2-(4-fluorophenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H16F4N2OS and its molecular weight is 408.41. The purity is usually 95%.
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Biological Activity
The compound 2-(4-fluorophenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H20F4N2OS, with a molecular weight of approximately 444.47 g/mol. The structure features a thiazole ring, which is known for its bioactivity, combined with fluorinated phenyl groups that can enhance its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are critical for drug-like properties.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It can interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
Pharmacological Properties
The compound has shown promise in several pharmacological areas:
- Anticancer Activity : Preliminary studies indicate that it may exhibit cytotoxic effects against cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The thiazole moiety is associated with anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Anti-inflammatory | Reduces pro-inflammatory cytokines | |
Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated an IC50 value of 1.61 µg/mL against the A-431 cell line, indicating significant anticancer activity compared to standard treatments like doxorubicin . -
Mechanism Exploration :
In another investigation, the compound's ability to induce ferroptosis was analyzed using high-throughput screening methods. It was found that the thiazole ring plays a crucial role in mediating this effect through covalent interactions with target proteins such as GPX4 .
Research Findings
Recent research highlights the importance of structure-activity relationships (SAR) in understanding how modifications to the compound affect its biological activity. For instance:
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F4N2OS/c21-16-7-1-13(2-8-16)11-18(27)25-10-9-17-12-28-19(26-17)14-3-5-15(6-4-14)20(22,23)24/h1-8,12H,9-11H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKXAZASGHSBEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.